2-Ethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOHZOPKNFZZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555828 | |

| Record name | 2-Ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13961-37-0 | |

| Record name | 2-Ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13961-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylpiperazine: Structure, Properties, and Synthetic Utility

Abstract

2-Ethylpiperazine is a chiral heterocyclic amine that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique structural features—a combination of a privileged piperazine scaffold with a chiral center—impart specific stereochemical and physicochemical properties that are highly sought after in the design of novel bioactive molecules. This technical guide provides an in-depth analysis of this compound's chemical structure, stereoisomerism, physicochemical properties, spectroscopic profile, and reactivity. Furthermore, it explores its synthetic utility, particularly in the context of drug development, offering insights for researchers, chemists, and formulation scientists.

Molecular Structure and Stereochemistry

This compound is a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, with an ethyl substituent at the 2-position.[1] This substitution creates a chiral center at the C2 carbon, meaning the molecule exists as a pair of enantiomers: (R)-2-Ethylpiperazine and (S)-2-Ethylpiperazine.

The presence and specific configuration of this chiral center are paramount in drug development, as stereoisomers often exhibit different pharmacological activities and metabolic profiles. The commercially available compound is typically a racemic mixture, but stereospecific syntheses can yield the individual enantiomers.[2]

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number (Racemate): 13961-37-0[1]

-

Molecular Formula: C₆H₁₄N₂[1]

-

InChI Key: DXOHZOPKNFZZAD-UHFFFAOYSA-N[1]

-

Canonical SMILES: CCC1CNCCN1[1]

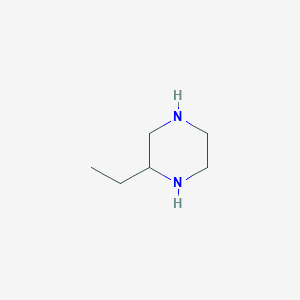

Caption: Figure 1: Molecular structure of this compound highlighting the chiral center at the C2 position.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and role in formulation. The two nitrogen atoms confer basicity, while the ethyl group adds lipophilicity compared to unsubstituted piperazine.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Clear, colorless to yellow liquid | Inferred from[3] |

| pKa | The basicity of this compound is a critical parameter. While direct pKa values are not readily available, data for the structurally similar 2-methylpiperazine show two distinct pKa values, corresponding to the two nitrogen atoms. The addition of an alkyl group to the ring generally influences these values, which are crucial for its behavior in biological systems and as a reactant in chemical synthesis. | [4][5] |

| Solubility | Miscible in water and soluble in common organic solvents. | Inferred from[3][6] |

| Hazard Summary | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is complex due to the molecule's asymmetry. Key expected signals include:

-

A triplet and a quartet corresponding to the ethyl group (-CH₂-CH₃).

-

A series of complex multiplets for the seven piperazine ring protons. The protons on the carbons adjacent to the chiral center (C3 and C6) are diastereotopic, leading to more complex splitting patterns.

-

One or two broad singlets for the N-H protons, which may exchange with D₂O.

-

-

¹³C NMR: A ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule, reflecting the lack of symmetry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[1]

-

N-H Stretch: A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the secondary amine N-H stretching vibrations.

-

C-H Stretch: Strong bands between 2850-3000 cm⁻¹ correspond to the aliphatic C-H stretching of the ethyl group and the piperazine ring.

-

N-H Bend: An absorption band around 1600 cm⁻¹ is typically observed for N-H bending.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[1]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 114.19) should be observable.

-

Fragmentation: Common fragmentation pathways include the loss of the ethyl group (M-29) and cleavage of the piperazine ring, leading to characteristic fragment ions that can be used for structural confirmation. The fragmentation pattern of the related 2-methylpiperazine serves as a useful reference.[7]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two secondary amine nitrogens.

-

Nucleophilicity: Both nitrogen atoms are nucleophilic and can participate in reactions such as alkylation, acylation, and condensation.

-

Regioselectivity: The N1 nitrogen is sterically hindered by the adjacent ethyl group. Consequently, reactions with electrophiles often occur preferentially at the less hindered N4 position. This regioselectivity is a powerful tool in multi-step synthesis, allowing for the controlled, sequential functionalization of the piperazine ring.

This differential reactivity can be exploited in a common synthetic workflow:

Experimental Protocol: Regioselective Functionalization

-

Selective Protection: The less hindered N4 amine can be selectively protected using a standard protecting group (e.g., Boc-anhydride). This step directs subsequent reactions to the N1 position.

-

N1 Functionalization: The N1 amine is then reacted with a desired electrophile (e.g., an alkyl halide or acyl chloride).

-

Deprotection: The protecting group on N4 is removed under appropriate conditions (e.g., acid treatment for a Boc group), yielding a 1,4-disubstituted this compound derivative with different substituents at each nitrogen.

Caption: Figure 2: General workflow for the regioselective functionalization of this compound.

Importance in Drug Discovery

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[8][9][10] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it an ideal component for modulating drug solubility and cell permeability.

Derivatives of this compound are investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: The piperazine ring is a core component of many kinase inhibitors and other anticancer drugs.[11][12]

-

Central Nervous System (CNS) Agents: Piperazine derivatives are widely used as antipsychotic, antidepressant, and anxiolytic drugs.[8][9]

-

Antiviral and Antimicrobial Agents: The scaffold is also present in various compounds with antiviral and antimicrobial properties.[10]

The ethyl group at the C2 position provides a lipophilic handle and a specific 3D vector that can be crucial for optimizing ligand-receptor binding interactions, enhancing potency, and improving selectivity.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the pharmaceutical industry. Its unique combination of a chiral center and a differentially reactive piperazine ring offers chemists a sophisticated tool for creating complex, stereochemically defined molecules. A thorough understanding of its structure, properties, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14094188, this compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 22710786, 2-Ethyl piperazine hydrochloride.

- Bieleninik, A., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health.

- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

- European Patent Office. bis-\2-Hydroxy-ethyl-piperazine - EP 0338385 B1.

- Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.

- Alpha Chemika. N-ETHYL PIPERAZINE | 5308-25-8.

- Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Google Patents. Synthesis of N-(2-hydroxyethyl)piperazine - US4338443A.

- Cureus. Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- Semantic Scholar. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.

- PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.

- Cheméo. Chemical Properties of N-Ethylpiperazine (CAS 5308-25-8).

- SpectraBase. 1-(2-Dimethylaminoethyl)-4-ethylpiperazine - Optional[Vapor Phase IR] - Spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Market for Specialty Amines: A Guide to Sourcing this compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 79196, 1-Ethylpiperazine.

- Alpha Chemika. N-ETHYL PIPERAZINE For Synthesis.

- ChemBK. N-ethyl piperazine.

- Cheméo. N-Ethylpiperazine.

- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....

- ResearchGate. FT-IR spectrum of SBA/Pip and neat piperazine.

- Semantic Scholar. Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.

- The Royal Society of Chemistry. Supplemental Information.

- National Institute of Standards and Technology. Piperazine, 2-methyl-.

- Loba Chemie. N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Kubochem. N-Ethylpiperazine.

Sources

- 1. This compound | C6H14N2 | CID 14094188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-ETHYL-PIPERAZINE | 207284-20-6 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. uregina.ca [uregina.ca]

- 5. Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 6. chembk.com [chembk.com]

- 7. Piperazine, 2-methyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 11. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethylpiperazine (CAS: 13961-37-0): A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the 2-Substituted Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine heterocycle is a privileged scaffold, renowned for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. While N-substituted piperazines are ubiquitous in drug design, C-substituted derivatives like 2-Ethylpiperazine offer a unique strategic advantage. The introduction of an ethyl group at the C-2 position creates a chiral center and provides a vector for steric and electronic modulation of the scaffold. This allows for fine-tuning of ligand-receptor interactions and can lead to improved potency, selectivity, and metabolic stability. This guide provides an in-depth technical overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and its application as a critical building block in modern drug discovery.

Core Chemical Identity

This compound is a cyclic diamine distinguished by an ethyl substituent on the carbon atom adjacent to one of the nitrogen atoms in the piperazine ring.

| Identifier | Value | Source |

| CAS Number | 13961-37-0 | [1][2] |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| SMILES | CCC1CNCCN1 | [1] |

| InChI Key | DXOHZOPKNFZZAD-UHFFFAOYSA-N | [1][2] |

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of this compound is fundamental to its application in synthesis and drug formulation.

Physicochemical Data

A summary of key computed and experimental properties is presented below. These values are critical for predicting the behavior of the molecule in various chemical and biological environments.

| Property | Value | Notes |

| Molecular Weight | 114.19 g/mol | Computed by PubChem.[1] |

| pKa (predicted) | ~9.5-10.0 (first), ~5.5-6.0 (second) | Estimated based on data for 2-methylpiperazine (pKa1=9.8, pKa2=5.4) and the slight electron-donating effect of the ethyl group compared to methyl.[3] The basicity of the two nitrogen atoms is crucial for its role as a nucleophile in synthesis and for the ionization state in physiological conditions. |

| Topological Polar Surface Area (TPSA) | 24.1 Ų | Computed by PubChem.[1] This value suggests good potential for membrane permeability. |

| LogP (predicted) | ~0.1 | Computed by PubChem.[1] Indicates a balanced hydrophilic-lipophilic character. |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

-

Mass Spectrometry (GC-MS): The mass spectrum provides confirmation of the molecular weight and fragmentation patterns characteristic of the this compound structure.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups, including N-H and C-N stretching vibrations, which are characteristic of the piperazine ring.[1]

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to substituted piperazines exist, a common and logical approach for this compound involves the cyclization of a suitable diamine precursor. Below is a representative, conceptual protocol based on established chemical principles for piperazine synthesis.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a multi-step process starting from readily available precursors, culminating in the formation of the piperazine ring. A key strategy involves the reductive amination and subsequent cyclization.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology (Conceptual)

-

Formation of the N-substituted Ethylenediamine Intermediate:

-

Rationale: The initial step involves coupling ethylenediamine with a four-carbon unit that will ultimately form the rest of the piperazine ring and introduce the ethyl substituent. 1-Amino-2-butanol is a suitable starting material.

-

Procedure:

-

Dissolve 1-amino-2-butanol in a suitable solvent such as methanol.

-

Add a reducing agent (e.g., sodium cyanoborohydride) and ethylenediamine.

-

The reaction proceeds via the formation of an imine/aminal intermediate followed by reduction to yield N-(2-hydroxybutyl)ethane-1,2-diamine.

-

Purify the intermediate via distillation or chromatography.

-

-

-

Cyclization to form the Piperazine Ring:

-

Rationale: The hydroxyl group of the intermediate is converted into a good leaving group to facilitate intramolecular cyclization via nucleophilic attack by the terminal primary amine.

-

Procedure:

-

Dissolve the N-(2-hydroxybutyl)ethane-1,2-diamine intermediate in an appropriate aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

-

Cool the mixture in an ice bath and slowly add a reagent to activate the hydroxyl group, such as tosyl chloride or thionyl chloride.

-

Allow the reaction to warm to room temperature. The terminal amine will displace the newly formed leaving group (tosylate or chloride) to form the this compound ring.

-

Work up the reaction by quenching with water and extracting the product. Purify by distillation or crystallization of a salt form.

-

-

Applications in Drug Development and Medicinal Chemistry

The piperazine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs targeting numerous therapeutic areas.[4] Piperazine derivatives are known to act as potent agents in the treatment of neurological disorders, cancer, and infectious diseases.[5][6]

The unique structure of this compound makes it a valuable building block for creating analogues of existing drugs or for novel scaffold design. The presence of the C-2 ethyl group can:

-

Introduce Chirality: Creating opportunities for enantiomerically pure drugs with improved therapeutic indices.

-

Provide a Steric Handle: To probe ligand-receptor binding pockets and enhance selectivity.

-

Modulate Lipophilicity: Influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.

-

Block Metabolism: The ethyl group can sterically hinder metabolic attack at the adjacent nitrogen or carbon atoms, potentially increasing the drug's half-life.

The piperazine core is a key component in drugs targeting central nervous system (CNS) disorders, often interacting with dopamine and serotonin receptors.[7][8] The incorporation of a 2-ethyl group can refine the pharmacological profile of such agents, potentially leading to next-generation antipsychotics, antidepressants, or anxiolytics with improved efficacy and side-effect profiles.[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound represents a strategically important, yet underutilized, building block in the medicinal chemist's toolbox. Its unique combination of a basic piperazine core with a chiral C-2 ethyl substituent provides a powerful platform for developing novel therapeutics with finely tuned pharmacological and pharmacokinetic properties. This guide has provided a foundational understanding of its chemical identity, properties, synthesis, and potential applications, empowering drug discovery professionals to leverage this valuable scaffold in their research and development programs.

References

- PubChem. This compound.

- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- NIST. 2-Ethylpiperidine.

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmaceutical Sciences and Research.

- SpectraBase.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2019). Current Drug Targets.

- Wikipedia. Piperazine. [Link]

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2017). International Journal of Pharmaceutical Sciences and Research.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2016). PharmacologyOnLine.

- ResearchGate. Representative drugs containing N‐ethyl piperazine core and their synthetic routes. [Link]

- Gînju, D., et al. (2020).

- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7799.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anticancer Agents in Medicinal Chemistry.

- Kubochem. N-Ethylpiperazine. [Link]

- Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Sources

- 1. This compound | C6H14N2 | CID 14094188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 13961-37-0 Sigma-Aldrich [sigmaaldrich.com]

- 3. uregina.ca [uregina.ca]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrrjournal.com [ijrrjournal.com]

A Technical Guide to the Synthesis of 2-Ethylpiperazine: Pathways, Starting Materials, and Mechanistic Insights

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Carbon-substituted piperazines, such as 2-ethylpiperazine, represent a critical but synthetically challenging subclass that offers an opportunity to explore untapped chemical space for novel therapeutics.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will dissect key strategies, including direct N-alkylation of pre-functionalized precursors, reductive amination cyclizations, and catalytic routes from commodity chemicals. Each section delves into the underlying reaction mechanisms, explains the causality behind experimental choices, and presents detailed protocols. By comparing these methodologies on scalability, yield, and starting material accessibility, this document serves as a practical and authoritative resource for the synthesis of C-substituted piperazines.

Introduction

The Piperazine Moiety in Medicinal Chemistry

The piperazine heterocycle is one of the most prevalent scaffolds in drug discovery, prized for its ability to confer favorable pharmacokinetic properties.[1] Its two nitrogen atoms provide handles for modulating solubility, basicity, and receptor interactions. However, over 80% of piperazine-containing drug candidates are substituted only at the nitrogen positions.[1] Functionalization of the carbon backbone, creating chiral centers and introducing new vectors for molecular recognition, remains a significant area for innovation.[3]

Profile of this compound

This compound (CAS: 13961-37-0) is a C-substituted piperazine that serves as a valuable building block for more complex molecules.[4] The ethyl group at the C2 position introduces a chiral center and a lipophilic substituent, providing a distinct three-dimensional architecture compared to its N-substituted counterparts.

Chemical Structure:

Scope of this Guide

This guide will explore the principal synthetic routes to this compound, focusing on the chemistry and practical considerations for laboratory and process scale-up. We will analyze three core strategies:

-

Reductive Amination of α-Diketone Precursors: A versatile method for constructing the piperazine ring from acyclic starting materials.

-

Catalytic Cyclization of Amino Alcohols: An industrially relevant pathway leveraging commodity feedstocks.

-

Alkylation of Pre-formed Piperazine Scaffolds: A seemingly direct but often complex approach requiring careful control of selectivity.

Major Synthetic Strategies

Pathway A: Reductive Amination for Ring Formation

Reductive amination is a robust and highly versatile method for amine synthesis, which can be adapted for heterocyclic ring formation.[5][6] This strategy constructs the this compound ring by forming two imine bonds in a sequential or one-pot process, followed by reduction. The key is the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.

Causality and Experimental Choices: The choice of starting materials is critical. To synthesize this compound, the required precursors are ethylenediamine and a 1,2-dicarbonyl compound bearing an ethyl group, such as 1,2-butanedione (diacetyl). The reaction proceeds through the formation of an intermediate dihydropyrazine, which is then reduced to the final piperazine.

The choice of reducing agent is paramount. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot procedures.[7] These reagents are selective for the protonated imine intermediate over the starting ketone/aldehyde, preventing premature reduction of the carbonyl groups and maximizing the yield of the cyclized product.[6]

Caption: Reductive amination workflow for this compound synthesis.

-

Vessel Preparation: To a solution of ethylenediamine (1.0 eq) in methanol (MeOH) at 0 °C in a round-bottom flask, add glacial acetic acid to adjust the pH to approximately 5.

-

Carbonyl Addition: Slowly add 1,2-butanedione (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Imine Formation: Allow the reaction to stir at room temperature for 2-3 hours to facilitate the formation of the dihydropyrazine intermediate.

-

Reduction: Cool the mixture again to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (approx. 2.5 eq) portion-wise. Caution: NaBH₃CN is toxic and the reaction may release hydrogen cyanide gas, especially at lower pH. Ensure adequate ventilation and proper handling procedures.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding aqueous HCl. Basify the solution with NaOH to pH > 12 and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield this compound.

Pathway B: Catalytic Cyclization of Amino Alcohols

Industrial synthesis often favors processes that utilize inexpensive, readily available starting materials. The catalytic cyclization of amino alcohols is a prime example, offering a direct route to piperazine and its derivatives.[8] For this compound, this can be envisioned through the reaction of N-(2-aminoethyl)ethanolamine with an ethylating agent or, more fundamentally, from precursors like 1-amino-2-butanol and ethanolamine.

A well-established industrial route for unsubstituted piperazine involves the catalytic amination of monoethanolamine (MEOA).[9][10] This process can be adapted for substituted piperazines.

Causality and Experimental Choices: This pathway operates at high temperatures (150-250 °C) and pressures (1000-3000 psig) over a heterogeneous hydrogenation-dehydrogenation catalyst.[11][12]

-

Catalyst: The catalyst is the core of this process. Nickel-copper-chromium oxides are commonly used.[10][12] The nickel or cobalt component provides hydrogenation/dehydrogenation activity, while copper and chromium oxides act as promoters to improve selectivity and catalyst stability.

-

Ammonia: A large excess of ammonia is used to minimize the formation of side products by promoting the amination of hydroxyl groups and suppressing the formation of higher-order amines.[11]

-

Hydrogen: A hydrogen atmosphere is crucial for maintaining catalyst activity and facilitating the reductive steps in the mechanism.

Caption: Industrial catalytic cyclization workflow for piperazine synthesis.

This protocol is conceptual and requires specialized high-pressure equipment.

-

Catalyst Activation: The Ni/Cu/Cr catalyst bed within a high-pressure fixed-bed reactor is activated under a stream of hydrogen at elevated temperatures.

-

Feed Introduction: A liquid feed consisting of 1-amino-2-butanol, ethanolamine, and water is mixed with a stream of liquid ammonia. This mixture is pumped into the reactor along with a separate stream of hydrogen gas.

-

Reaction: The reaction is maintained at a temperature of 180-230 °C and a pressure of 1000-3000 psig.[11] The liquid hourly space velocity (LHSV) is carefully controlled to achieve the desired conversion and selectivity.

-

Product Separation: The effluent from the reactor, a mixture of this compound, unreacted starting materials, water, ammonia, and byproducts, is cooled and depressurized.

-

Purification: The mixture is subjected to a series of distillations. Ammonia and light ends are removed first, followed by water. The final product, this compound, is isolated by fractional distillation under vacuum.

Pathway C: Alkylation of Piperazine

Directly ethylating the piperazine ring appears to be the most straightforward approach. However, this method is fraught with selectivity challenges. The two nitrogen atoms of piperazine have similar reactivity, leading to mixtures of mono- and di-alkylated products.[13][14] Furthermore, C-alkylation is generally more difficult than N-alkylation. Therefore, this pathway is more feasible for N-ethylpiperazine.[15]

For C-alkylation, a more modern approach involving direct C-H functionalization is conceptually possible but requires advanced catalytic systems.[3][16] A classical approach would require a pre-functionalized piperazine, such as a piperazinone, which can be alkylated at the alpha-carbon and then reduced.

Causality and Experimental Choices: To achieve selective mono-N-alkylation, one nitrogen must be protected with a removable protecting group (e.g., Boc, Cbz). After alkylating the unprotected nitrogen, the protecting group is removed.[13]

-

Protecting Group: The Boc (tert-butyloxycarbonyl) group is ideal as it is stable to many reaction conditions but easily removed with acid.

-

Alkylation: The alkylation of the free secondary amine can be achieved with an ethylating agent like ethyl bromide or ethyl iodide.[17] A weak base (e.g., K₂CO₃, Et₃N) is required to neutralize the HBr or HI formed during the reaction.[18]

Caption: Synthesis of N-ethylpiperazine via a protection-alkylation strategy.

Comparative Analysis of Pathways

Choosing the optimal synthetic route depends heavily on the desired scale, available equipment, and cost considerations.

| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Best For... |

| Reductive Amination | Ethylenediamine, 1,2-Butanedione | High versatility, good for analog synthesis, mild conditions. | Can be expensive, may require chromatography. | Lab-scale synthesis, medicinal chemistry. |

| Catalytic Cyclization | Amino alcohols, Ammonia | Very low-cost starting materials, highly scalable, continuous process. | Requires specialized high-pressure equipment, high energy input. | Industrial, large-scale production. |

| Alkylation | Piperazine, Ethyl Halides | Conceptually simple for N-alkylation. | Poor selectivity for C-alkylation, requires protection/deprotection steps for N-alkylation. | Lab-scale synthesis of N-alkylated analogs. |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several distinct strategic pathways. For laboratory and discovery applications, reductive amination offers a flexible and reliable method for constructing the C-substituted ring system. For large-scale industrial production, catalytic cyclization from commodity amino alcohols remains the most economically viable, despite the demanding process conditions.

The future of substituted piperazine synthesis will likely be driven by advances in catalysis. The development of methods for the direct and selective C-H functionalization of the piperazine core could revolutionize access to this important class of molecules.[3][16] Such methods would reduce step counts, improve atom economy, and allow for late-stage diversification of complex molecules, providing powerful new tools for drug development professionals.

References

- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. (2023-02-16).

- Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates | The Journal of Organic Chemistry. (2018-10-26).

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central.

- Piperazine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.

- DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.

- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024-08-06). MDPI. [Link]

- A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024-09-06).

- Aminoethylpiperazine - Wikipedia. Wikipedia. [Link]

- A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. (2025-08-07).

- Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate.

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - ResearchGate. (2024-08-01).

- US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine - Google Patents.

- CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents.

- US3037023A - Process for preparation of piperazine - Google Patents.

- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - NIH.

- US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents.

- US4234730A - Process of preparing selective mixtures of piperazine and ethylenediamine - Google Patents.

- Reductive Amination | Synthesis of Amines - YouTube. (2025-02-17). YouTube. [Link]

- US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz

- (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. (2025-08-06).

- Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. Pearson+. [Link]

- Piperazine, 1-ethyl- - ChemBK. ChemBK. [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 4. This compound CAS 13961-37-0 Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]

- 10. US4234730A - Process of preparing selective mixtures of piperazine and ethylenediamine - Google Patents [patents.google.com]

- 11. US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine - Google Patents [patents.google.com]

- 12. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 15. chembk.com [chembk.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

The Biological Activity of Alkylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of 2-Ethylpiperazine and its Analogs in Medicinal Chemistry

Introduction: The Piperazine Scaffold in Modern Drug Design

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, have made it a privileged scaffold in the design of numerous clinically successful drugs.[1] This guide provides a comprehensive technical overview of the biological activities of alkylpiperazine derivatives, with a particular focus on the emerging potential of this compound and its analogs. We will delve into their synthesis, diverse pharmacological effects, and the underlying molecular mechanisms, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for 2-Substituted Piperazines

The synthesis of 2-substituted piperazines, including this compound derivatives, presents unique challenges compared to their more common N-substituted counterparts. However, several effective strategies have been developed to access these valuable building blocks.

Route 1: From α-Amino Acids

A versatile and reliable method for the enantiomerically pure synthesis of 2-substituted piperazines begins with readily available α-amino acids. This multi-step process allows for the introduction of a variety of substituents at the C-2 position.

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Piperazines

-

Starting Material: Begin with a suitable N-protected α-amino acid.

-

Reduction: Reduce the carboxylic acid functionality to the corresponding alcohol.

-

Activation: Convert the alcohol to a good leaving group, such as a tosylate or mesylate.

-

Cyclization: React the activated intermediate with a suitably protected ethylenediamine derivative to form the piperazine ring.

-

Deprotection: Selectively remove the protecting groups to yield the desired 2-substituted piperazine.

This method offers excellent control over stereochemistry and allows for the introduction of diverse functionalities.

Route 2: Direct α-Lithiation

A more direct approach to 2-substituted piperazines involves the α-lithiation of an N-Boc protected piperazine, followed by quenching with an appropriate electrophile.

Experimental Protocol: α-Lithiation of N-Boc Piperazine

-

Starting Material: N-Boc piperazine.

-

Lithiation: Treat the N-Boc piperazine with a strong base, such as s-butyllithium, in the presence of a chelating agent like TMEDA at low temperature (-78 °C) to generate the 2-lithiated species.

-

Electrophilic Quench: Introduce an electrophile (e.g., an alkyl halide) to react with the lithiated intermediate, forming the C-C bond at the 2-position.

-

Work-up and Purification: Quench the reaction with a suitable reagent and purify the product using standard chromatographic techniques.

This method provides a rapid entry to a range of 2-substituted piperazines, although yields can be variable depending on the electrophile used.

Anticancer Activity of Alkylpiperazine Derivatives

A significant body of research has highlighted the potent anticancer activity of various piperazine derivatives. While specific data on this compound derivatives is emerging, extensive studies on N-ethylpiperazine and other alkylated analogs provide valuable insights into their mechanisms of action.

Induction of Apoptosis

Many piperazine-containing compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. For instance, novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids have demonstrated significant cytotoxic effects through the regulation of apoptotic cell death.[2]

Signaling Pathway: Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by alkylpiperazine derivatives.

Modulation of Key Signaling Pathways

Piperazine derivatives have been shown to modulate several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[3][4][5]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several piperazine-containing compounds have been developed as inhibitors of various kinases within this pathway.[3][6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4][]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation.[5][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Anticancer Activity of Selected Alkylpiperazine Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 4 | N-Ethyl-piperazinyl amide of ursonic acid | Melanoma (MALME-3M) | 0.70 - 0.99 | [2] |

| JS-K Analog | Homopiperazine analog | Leukemia (HL-60) | Sub-micromolar | [9][10] |

| Bergenin Hybrid 5a | Piperazine-linked bergenin | Tongue Cancer (CAL-27) | 15.41 | [11] |

| Benzothiazole-piperazine 1h | Aroyl substituted | Hepatocellular (HUH-7) | Active | [12] |

Antimicrobial Activity of Alkylpiperazine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Piperazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14]

Mechanism of Action

The antimicrobial mechanism of piperazine derivatives is often attributed to their ability to disrupt the bacterial cell membrane or interfere with essential cellular processes. The specific mechanism can vary depending on the overall structure of the molecule.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Antimicrobial Activity of Selected Alkylpiperazine Derivatives

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Chalcone Derivative | Piperazine-containing chalcone | Candida albicans | 2.22 | [13] |

| Quinolone Analog | N-thienyl-thiadiazole-piperazinyl quinolone | Gram-positive bacteria | <15 µg/L | [13] |

| RL-308 | Novel piperazine derivative | Shigella flexneri | 2 | [15] |

| Compound 2 | N,N'-disubstituted piperazine | E. coli | Active | [16] |

Central Nervous System (CNS) Activity of Piperazine Derivatives

The piperazine scaffold is a key component in many drugs that act on the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[14][17] These compounds often exert their effects by modulating the activity of various neurotransmitter receptors.

Modulation of Neurotransmitter Receptors

Arylpiperazine derivatives, in particular, have been extensively studied for their interactions with serotonin (5-HT) and dopamine receptors.[17] The specific substitutions on the aryl and piperazine rings determine the receptor subtype selectivity and the functional activity (agonist, antagonist, or partial agonist).

Signaling Pathway: Serotonergic Neurotransmission

Caption: Modulation of serotonergic neurotransmission by arylpiperazine derivatives.

Neuroprotective Effects

Recent studies have also explored the potential of piperazine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[15][18] Some compounds have been shown to reduce amyloid pathology and Tau pathology in preclinical models.[18]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the piperazine ring and any appended moieties. While a comprehensive SAR for this compound derivatives is yet to be established due to the limited number of studies, general trends can be extrapolated from the broader class of alkylpiperazines:

-

Lipophilicity: The introduction of alkyl groups, such as an ethyl group, can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier.

-

Steric Hindrance: The presence of a substituent at the C-2 position can influence the conformation of the piperazine ring and its interactions with biological targets. This can lead to improved selectivity for certain receptors or enzymes.

-

N-1 and N-4 Substituents: The nature of the substituents at the nitrogen atoms is critical for determining the pharmacological profile. For example, in the context of CNS activity, an aryl group at one nitrogen and a long chain at the other is a common motif for serotonin and dopamine receptor ligands.

Conclusion and Future Perspectives

Alkylpiperazine derivatives, including the this compound scaffold, represent a promising area for the discovery of new therapeutic agents. Their diverse biological activities, spanning from anticancer and antimicrobial to CNS modulation, underscore their versatility in medicinal chemistry. While much of the current research has focused on N-alkylpiperazines, the exploration of C-2 substituted analogs, such as this compound derivatives, offers exciting opportunities for the development of novel drugs with improved potency and selectivity. Future research should focus on the development of efficient and scalable synthetic routes to a wider range of this compound derivatives and a more in-depth investigation of their biological activities and mechanisms of action. Such efforts will undoubtedly pave the way for the discovery of the next generation of piperazine-based therapeutics.

References

- Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. PMC. [Link]

- Recent Syntheses of PI3K/Akt/mTOR Signaling P

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul

- Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PMC. [Link]

- Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. NIH. [Link]

- A valuable insight into recent advances on antimicrobial activity of piperazine deriv

- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

- Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PubMed. [Link]

- Synthesis and anticancer activity evaluation of some benzothiazole-piperazine deriv

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

- (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

- Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][2][3][5]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed. [Link]

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI. [Link]

- Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central. [Link]

- CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.

- Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)

- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

- CN1962649A - Process for synthesizing N-ethyl piperazidine.

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. [Link]

- A valuable insight into recent advances on antimicrobial activity of piperazine deriv

- Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. [Link]

- Piperazine synthesis. Organic Chemistry Portal. [Link]

- New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

Sources

- 1. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijcmas.com [ijcmas.com]

- 16. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 18. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethylpiperazine safety, handling, and MSDS information

An In-Depth Technical Guide to the Safe Handling and Management of 2-Ethylpiperazine

For professionals in research, development, and manufacturing, the ability to safely manage chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols, handling procedures, and critical Material Safety Data Sheet (MSDS) information for this compound, a key building block in synthetic chemistry. As a senior application scientist, the following narrative is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Profile

This compound is a cyclic diamine with the chemical formula C₆H₁₄N₂.[1][2][3] Its structure, featuring a piperazine ring with an ethyl group at the second position, makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its specific chemical and physical properties is the foundation for safe handling.

| Property | Value | Source |

| CAS Number | 13961-37-0 | [1][2][3] |

| Molecular Formula | C₆H₁₄N₂ | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Varies; may be a solid or liquid | [3][4] |

| Storage Class | 11 - Combustible Solids | [2][3] |

Comprehensive Hazard Analysis

A thorough risk assessment begins with a clear understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand rigorous safety precautions.[1] The primary dangers are associated with its toxicity and irritant properties.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Respiratory Irritation | H335 | May cause respiratory irritation |

(Source: PubChem CID 14094188)[1]

The causality behind these classifications lies in the chemical reactivity of the amine groups. Amines can be corrosive and irritating to tissues upon contact, and they can be readily absorbed into the bloodstream, leading to systemic toxicity. The "harmful" classification, as opposed to "fatal" or "toxic," indicates a substance that can cause significant health effects but is less dangerous than more highly classified chemicals. Nevertheless, the combination of oral, dermal, and inhalation toxicity requires a multi-faceted approach to exposure prevention.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the most critical aspect of safe handling. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[5][6] A certified chemical fume hood is mandatory to prevent the inhalation of vapors or aerosols.[7][8]

-

Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7][8]

Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards.

-

Eye and Face Protection: Due to the risk of serious eye irritation, chemical safety goggles are required.[5][7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Skin Protection: Impervious gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact.[5][7] A lab coat or chemical-resistant apron is necessary to protect clothing and underlying skin.[7] For extensive handling, impervious clothing may be required.[5]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection logic for handling this compound.

Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for preventing accidents and ensuring the long-term stability of the chemical.

Handling Protocol:

-

Preparation: Before handling, ensure all necessary engineering controls are functioning and the correct PPE is donned. Confirm the location of the nearest eyewash station and safety shower.

-

Grounding: For related flammable compounds like N-Ethylpiperazine, precautionary measures against static discharge are critical.[10][11] Proper grounding of containers and equipment should be followed, especially when transferring large quantities.[10][12]

-

Dispensing: Avoid generating dust or aerosols.[6][7] Open containers and dispense the chemical slowly and carefully within a fume hood.

-

Post-Handling: Tightly close the container immediately after use.[7]

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[7][9] Do not eat, drink, or smoke in the laboratory.[13]

Storage Protocol:

-

Container: Store in the original, tightly sealed container.[7][14]

-

Location: Keep in a cool, dry, and well-ventilated area.[5][13]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[14][15]

-

Security: For certain corrosive amines, storing in a locked cabinet or secure area is recommended.[14]

Emergency Procedures: First Aid and Spill Response

A self-validating safety system includes robust and well-rehearsed emergency plans.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[5][6] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][6]

-

Skin Contact: Remove all contaminated clothing at once.[5][6] Immediately flush the skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5][6] Rinse the mouth with water.[5][6] If the person is conscious, have them drink 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.

Accidental Release (Spill) Protocol: The response to a spill must be swift and systematic to mitigate environmental contamination and personnel exposure.

Caption: Step-by-step workflow for responding to a this compound spill.

Toxicological and Ecological Profile

While GHS classifications provide a clear warning, detailed toxicological and ecological data for this compound are not widely available in the reviewed literature. Many safety data sheets report "no data available" for specific endpoints like carcinogenicity, mutagenicity, persistence, and bioaccumulation potential.[5]

-

Acute Effects: The primary known toxicological effects are acute, resulting from single exposures, as detailed in the hazard classifications (harmful if swallowed, inhaled, or in contact with skin; causes irritation).[1]

-

Chronic Effects: The absence of data means that chronic effects cannot be ruled out. Therefore, the precautionary principle applies: exposure should be minimized to the lowest achievable levels at all times.

-

Ecotoxicity: No specific data on the toxicity to aquatic life is available.[5] However, good laboratory practice dictates that the chemical should not be allowed to enter drains or the environment.[5][6][8]

Disposal Considerations

Chemical waste must be managed in a way that is safe and environmentally responsible.

-

Product: Unused this compound and spill cleanup materials must be disposed of as hazardous waste.[5] This should be done through a licensed chemical destruction plant or controlled incineration.[5] Do not discharge into sewer systems.[5]

-

Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible.[5] Alternatively, they should be punctured to prevent reuse and disposed of in a sanitary landfill or by incineration.[5]

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a robust understanding of its hazards and the diligent application of safety protocols. By integrating engineering controls, appropriate PPE, and standardized handling and emergency procedures, researchers and drug development professionals can mitigate the risks associated with this compound. The causality is clear: the chemical nature of this compound dictates a comprehensive safety strategy, and the protocols described herein provide a self-validating system for its implementation.

References

- Safety Data Sheet - Angene Chemical. (2024). This compound dihydrochloride. (URL: [Link])

- Material Safety Data Sheet - N,N'-Bis(2-hydroxyethyl)piperazine, 99% - Cole-Parmer. (URL: [Link])

- 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE | Georganics. (2011). (URL: [Link])

- This compound | C6H14N2 | CID 14094188 - PubChem - NIH. (URL: [Link])

- 2-Ethyl piperazine hydrochloride | C6H15ClN2 | CID 22710786 - PubChem - NIH. (URL: [Link])

- N-ETHYL PIPERAZINE For Synthesis - Laboratory Chemicals | Alpha Chemika. (URL: [Link])

- Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem - NIH. (URL: [Link])

- N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016). (URL: [Link])

Sources

- 1. This compound | C6H14N2 | CID 14094188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 13961-37-0 Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS 13961-37-0 Sigma-Aldrich [sigmaaldrich.com]

- 4. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. georganics.sk [georganics.sk]

- 9. angenechemical.com [angenechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 13. fishersci.nl [fishersci.nl]

- 14. lgcstandards.com [lgcstandards.com]

- 15. fishersci.com [fishersci.com]

2-Ethylpiperazine: A Strategic Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Beyond the Core Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous blockbuster drugs.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and crystalline form, and to serve as a versatile scaffold for engaging biological targets.[4][5] However, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the carbon backbone of the ring underexplored.[1] This guide focuses on the strategic use of 2-ethylpiperazine, a C-alkylated derivative, as a valuable building block to overcome challenges in drug design and unlock new therapeutic potential. While less common than its N-substituted counterparts, the introduction of an ethyl group at the C2 position offers a nuanced approach to modulating potency, selectivity, and pharmacokinetic (ADME) properties. This guide will serve as a technical resource for researchers, providing insights into the synthesis, key properties, and strategic application of this compound in drug discovery.

The Strategic Advantage of C2-Alkylation: The Role of the Ethyl Group

Substitution on the carbon skeleton of the piperazine ring, such as with an ethyl group at the C2 position, introduces a chiral center and alters the molecule's three-dimensional structure and electronic properties. This seemingly subtle modification can have profound effects on a drug candidate's profile.

Impact on Physicochemical Properties

The introduction of a C2-ethyl group is expected to influence key physicochemical parameters that govern a molecule's behavior in biological systems.

| Property | Unsubstituted Piperazine | Expected Impact of C2-Ethyl Group | Rationale |

| Lipophilicity (logP) | Low | Increased | The addition of a non-polar ethyl group increases the molecule's overall hydrophobicity. |

| Basicity (pKa) | pKa1 ≈ 5.7, pKa2 ≈ 9.8 | Subtle decrease in pKa of the adjacent nitrogen | The electron-donating effect of the alkyl group can slightly increase the electron density on the adjacent nitrogen, but steric hindrance may also play a role. |

| Solubility | High | Potentially decreased in aqueous media | Increased lipophilicity can lead to lower solubility in water, a factor to be balanced during drug design. |

| Conformation | Flexible chair conformation | Restricted rotation and preference for specific conformers | The ethyl group can create steric hindrance, influencing the preferred orientation of substituents on the nitrogen atoms and affecting target binding. |

Modulation of Pharmacokinetics (ADME)

The changes in physicochemical properties imparted by the 2-ethyl group can translate into significant alterations in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: Alkylation at the C2 position can block or hinder metabolic oxidation at that carbon, a common pathway for piperazine degradation. This can lead to increased metabolic stability and a longer half-life in the body.[6]

-

Cell Permeability: The increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability and penetration into tissues like the central nervous system (CNS).[4]

-

Target Engagement: The fixed stereochemistry and conformational rigidity imposed by the C2-ethyl group can lead to more specific and higher-affinity interactions with the target protein, improving potency and reducing off-target effects.

Applications in Medicinal Chemistry: A Focus on Neurological Disorders

While specific blockbuster drugs featuring the this compound moiety are not yet prevalent, its chiral precursor, (2S)-1-Boc-2-ethylpiperazine, is recognized as a valuable building block, particularly in the realm of neuropharmacology.[7] This suggests its utility in developing novel therapeutics for neurological and psychiatric conditions. The piperazine scaffold is a common feature in drugs targeting G protein-coupled receptors (GPCRs) and ion channels in the CNS.[8]

Synthesis of Chiral this compound: A Step-by-Step Protocol

The synthesis of enantiomerically pure this compound is crucial, as the stereochemistry at the C2 position will almost certainly dictate the biological activity. The following protocol is a representative synthesis adapted from established methods for chiral 2-alkylpiperazines.

Workflow for the Asymmetric Synthesis of (S)-2-Ethylpiperazine

Caption: Asymmetric synthesis of (S)-2-ethylpiperazine from a chiral amino acid.

Detailed Experimental Protocol

Step 1: Synthesis of the Dipeptide Intermediate

-

To a solution of N-Boc-(S)-α-aminobutyric acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture for 20 minutes.

-

Add ethyl N-benzylglycinate (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

Step 2: Synthesis of the Diketopiperazine

-

Dissolve the crude dipeptide from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 2 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethanol and heat to reflux for 4-6 hours to effect cyclization.

-

Cool the mixture and concentrate under reduced pressure. Purify the resulting diketopiperazine by recrystallization or column chromatography.

Step 3: Reduction to N-Benzyl-(S)-2-ethylpiperazine

-

To a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the diketopiperazine from Step 2 in THF dropwise.

-

Heat the reaction mixture to reflux and stir for 6-8 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude N-benzyl-(S)-2-ethylpiperazine.

Step 4: Hydrogenolysis to (S)-2-Ethylpiperazine

-

Dissolve the crude product from Step 3 in methanol.

-

Add palladium on carbon (10 wt. % Pd, 10 mol %).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield (S)-2-ethylpiperazine.

Incorporation of this compound into a Lead Scaffold